Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Research on piperidinyl-thiazole scaffolds often suffers from confounding variables due to structural variations in ester type or piperidine linkage position. Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (CAS 1211525-47-1) is a defined synthetic intermediate with the precise 3-yl substitution and ethyl ester needed for reproducible SAR. • Enables NF-κB pathway and OSBP-targeted antifungal probe synthesis. • Consistent ≥95% purity (HPLC) with full analytical documentation. • Available from BenchChem with reliable global logistics.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 1211525-47-1
Cat. No. B1455773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
CAS1211525-47-1
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2CCCNC2)C
InChIInChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h9,13H,3-7H2,1-2H3
InChIKeyUBMDTLDIMDGREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: Technical Baseline


Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (CAS 1211525-47-1) is a heterocyclic compound defined by a thiazole core substituted with a piperidine moiety at the 2-position and an ethyl ester group at the 5-carboxylate position, with a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . The compound is a synthetic intermediate belonging to the piperidinyl-thiazole class, a scaffold associated with diverse bioactivity including antifungal mechanisms targeting oxysterol-binding protein (OSBP) [1] and inhibition of NF-κB signaling [2]. Its specific substitution pattern (ethyl ester, methyl at C4, piperidin-3-yl at C2) distinguishes it from related analogs and defines its utility as a specialized building block rather than a final active pharmaceutical ingredient.

Building block for SAR and medicinal chemistry campaigns
Ethyl ester group enables controlled hydrolysis to active acid
Piperidin-3-yl substitution supports target engagement studies

Analog Substitution Risks for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate


Within the piperidinyl-thiazole class, seemingly minor structural variations—such as the nature of the ester (ethyl vs. tert-butyl vs. methyl), the position of the piperidine linkage (3-yl vs. 4-yl), or the presence of a methyl group at the 4-position—can drastically alter the compound's physicochemical properties, metabolic stability, and biological target engagement. For example, the ethyl ester in the target compound may confer a distinct hydrolysis rate and membrane permeability compared to the tert-butyl or methyl ester analogs, directly affecting its utility in medicinal chemistry programs where it serves as a prodrug intermediate or a tool compound for structure-activity relationship (SAR) exploration [1]. Furthermore, the piperidin-3-yl substitution pattern provides a unique steric and electronic environment that differentiates it from piperidin-4-yl or piperidin-2-yl derivatives, which have been shown in related series to significantly impact target binding affinity and selectivity [2]. Therefore, indiscriminate substitution with a close analog risks introducing confounding variables into experimental data and may invalidate established synthetic pathways.

Ester substitution alters hydrolysis & permeability
Ethyl ester may exhibit different enzymatic hydrolysis rate and membrane permeability compared to tert-butyl or methyl analogs, impacting prodrug design and SAR interpretation.
Piperidine regioisomerism shifts target binding orientation
Piperidin-3-yl vs. 4-yl substitution creates distinct steric and electronic environments; class-level evidence suggests this may alter target protein interactions, risking SAR data consistency.

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate: Quantitative Evidence vs. Analogs


Ester Group Physicochemical Differentiation

The ethyl ester functionality in Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate (Molecular Weight: 254.35 g/mol) directly influences its logP, solubility, and metabolic stability profile . Compared to the tert-butyl analog (Tert-butyl 4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate), the ethyl ester is significantly more polar and less sterically hindered, leading to faster enzymatic hydrolysis and a different pharmacokinetic profile . This is a critical differentiation point for researchers designing prodrugs or requiring a specific release rate of the active carboxylic acid. The methyl ester analog (CAS 1955541-13-5, MW 240.32 g/mol) is even smaller, but the ethyl group provides a balance between lipophilicity and hydrolytic stability that is often preferred in early-stage SAR campaigns.

Ester Group Impact
Class-level inference
Ethyl vs. tert-butyl ester: shifts hydrolysis rate and lipophilicity (MW difference 42 g/mol). Methyl ester is smaller but ethyl balances lipophilicity and stability.
Supports prodrug design and SAR exploration
Physicochemical properties inferred from ester class; no direct comparative data.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Piperidine Regioisomerism: 3-yl vs. 4-yl Effects

The attachment of the piperidine ring at the 3-position (as in the target compound) versus the 4-position (as in Ethyl 4-methyl-2-(4-piperidinyl)-5-thiazolecarboxylate, CAS 1211534-10-9) creates distinct conformational and electronic environments around the thiazole core . This regioisomerism is a fundamental driver of differential binding to biological targets. While no direct head-to-head biological data is publicly available for these specific isomers, a class-level inference from piperidinyl-thiazole patents and literature indicates that the 3-yl substitution often leads to a different orientation of the basic amine, which can dramatically alter interactions with target proteins such as OSBP in fungicides or GyrB in antibacterials [1].

Regioisomer Effect
Class-level inference
Piperidin-3-yl vs. 4-yl: alters binding orientation at target proteins (class-level). Patent and literature data highlight SAR sensitivity.
Ensures SAR data consistency and target engagement
Quantitative biological activity difference not published; critical SAR variable.
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Purity Specification and Analytical Support

Multiple commercial suppliers consistently report a standard purity of 95% for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate, with batch-specific analytical data (e.g., NMR, HPLC) available upon request . This established baseline of purity is critical for researchers requiring reproducible results in synthetic or biological assays. While not a direct comparative figure, the consistent specification across vendors (e.g., AKSci, Bidepharm) reduces uncertainty in procurement and ensures a reliable starting point for experimentation.

Purity Specification
Data to verify
95% purity (standard commercial specification). Batch-specific NMR, HPLC available upon request.
Reduces procurement variability and experimental noise
Supplier specification; verify with lot-specific COA.
Chemical Synthesis Quality Control Analytical Chemistry

Application Scenarios for Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate


Medicinal Chemistry: Drug Candidate Building Block

The compound serves as a versatile intermediate in the synthesis of novel drug candidates targeting pathways such as NF-κB signaling [1] or angiogenesis [2]. Its specific ethyl ester and piperidin-3-yl substitution pattern makes it a valuable building block for generating libraries of analogs for SAR studies, where the ethyl ester can be hydrolyzed to the active carboxylic acid or further derivatized.

Agrochemical Discovery: Fungicide Development

As a member of the piperidinyl-thiazole class, which includes commercial fungicides like oxathiapiprolin [3], this compound can be used as a scaffold for designing new fungicidal agents targeting oxysterol-binding protein (OSBP) in oomycete pathogens. Its specific regio- and stereochemistry may offer advantages in overcoming resistance or expanding the spectrum of activity.

Chemical Biology: Pathway Probe Tool

Researchers can utilize this compound as a starting point to create probe molecules for studying the function of enzymes or proteins associated with piperidinyl-thiazole pharmacology, such as NF-κB pathway components [1] or specific G-protein coupled receptors.

Academic SAR and Methodology Studies

Due to its well-defined structure and commercial availability, this compound is ideal for academic groups conducting fundamental SAR studies on the piperidinyl-thiazole pharmacophore or for developing new synthetic methodologies for functionalizing this heterocyclic core.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Ethyl ester for controlled hydrolysis; piperidin-3-yl substitution
SAR interpretation; target engagement assay design
Agrochemical Discovery Scaffold
OSBP-targeted scaffold
OSBP binding and fungicide spectrum research
Chemical Biology Probe Design
Piperidinyl-thiazole pharmacophore
Probe selectivity and stability validation
Academic SAR & Methodology
Well-defined structure and commercial availability
Reproducible synthetic route and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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